3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile
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Overview
Description
3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the nitrile group and the ethoxy linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound’s functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
Anthraquinone: An oxidized derivative of anthracene with distinct chemical properties.
Nitriles: Organic compounds containing the nitrile group, such as acetonitrile and benzonitrile.
Uniqueness
3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile is unique due to its combination of an anthracene core with nitrile and ethoxy functional groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
10110-24-4 |
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Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile |
InChI |
InChI=1S/C19H16N2O5/c20-6-3-7-25-8-9-26-14-10-13(22)15-16(17(14)21)19(24)12-5-2-1-4-11(12)18(15)23/h1-2,4-5,10,22H,3,7-9,21H2 |
InChI Key |
RTKVEWJRBWDVRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCC#N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCC#N)N |
10110-24-4 | |
Origin of Product |
United States |
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